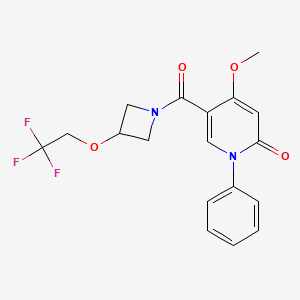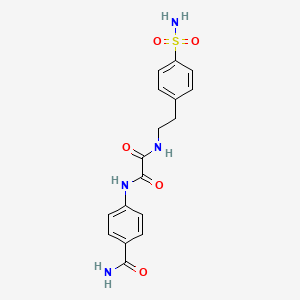
(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a chemical compound that has gained attention due to its potential use in scientific research. It is a member of the triazole family of compounds and has been shown to have a variety of effects on biological systems. In
Applications De Recherche Scientifique
Sulfomethylation of Piperazine and Polyazamacrocycles
Research by van Westrenen and Sherry (1992) explored the sulfomethylation of piperazine and polyazamacrocycles, offering a route to create mixed-side-chain macrocyclic chelates. This process involves reactions at various pH levels, influencing the number of methanesulfonate groups introduced into the structures. The resulting sulfomethylated products serve as precursors for a series of derivatives, highlighting a method for diversifying the functionality of macrocyclic chelates for potential biomedical applications (van Westrenen & Sherry, 1992).
Synthesis of Piperazine Derivatives as Therapeutic Agents
Abbasi et al. (2019) synthesized a series of compounds involving piperazine and evaluated them for α-glucosidase inhibitory activity and cytotoxic profiles. This research demonstrates the potential of piperazine derivatives as therapeutic agents, particularly in the context of diabetes management through enzyme inhibition (Abbasi et al., 2019).
Antibacterial Activity of Triazole Analogues of Piperazine
A study by Nagaraj, Srinivas, and Rao (2018) synthesized novel triazole analogues of piperazine and evaluated their antibacterial activity against human pathogenic bacteria. Compounds with specific substitutions on the piperazine ring exhibited significant bacterial growth inhibition, indicating their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Apoptosis Inducing and Tubulin Polymerization Inhibition
Manasa et al. (2020) designed and synthesized piperazin-1-yl)methanone derivatives, studying their in vitro cytotoxic activity and tubulin polymerization inhibition. One compound, in particular, showed high cytotoxicity against certain cancer cell lines and induced apoptosis, suggesting its utility in cancer therapy (Manasa et al., 2020).
Corrosion Inhibition on Mild Steel
Singaravelu and Bhadusha (2022) investigated a novel organic compound as an inhibitor for the prevention of mild steel corrosion in acidic media. Their work highlights the potential of piperazine derivatives in industrial applications, specifically in corrosion prevention (Singaravelu & Bhadusha, 2022).
Mécanisme D'action
Target of Action
It’s worth noting that triazole derivatives have been found to bind with high affinity to multiple receptors , and piperazines have been shown to inhibit microtubule synthesis .
Mode of Action
Triazole derivatives have been found to interact with a variety of enzymes and receptors , which could lead to changes in cellular processes. Piperazines have been shown to inhibit microtubule synthesis , which could disrupt cell division and growth.
Biochemical Pathways
Given the broad biological activities of triazole derivatives , it’s likely that multiple pathways could be affected. For example, inhibition of microtubule synthesis by piperazines could affect cell division and growth .
Pharmacokinetics
Triazole derivatives are known for their broad pharmacological applications , suggesting they may have favorable ADME properties.
Result of Action
Given the potential targets and modes of action discussed above, it’s likely that the compound could have effects such as disruption of cell division and growth due to inhibition of microtubule synthesis .
Propriétés
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-23(21,22)18-9-7-17(8-10-18)14(20)13-11-15-19(16-13)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPPLCOZDLNVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2868599.png)
![methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate](/img/structure/B2868600.png)
![1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2868602.png)


![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2868605.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate](/img/structure/B2868606.png)
![ethyl 1-(2-{[2-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2868607.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2868612.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2868614.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-dipropylacetamide](/img/structure/B2868618.png)
![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)
![N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2868621.png)